5-chloro-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzene-1-sulfonamide
CAS No.: 922026-61-7
Cat. No.: VC5034391
Molecular Formula: C18H19ClN2O3S
Molecular Weight: 378.87
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 922026-61-7 |
|---|---|
| Molecular Formula | C18H19ClN2O3S |
| Molecular Weight | 378.87 |
| IUPAC Name | 5-chloro-N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-methylbenzenesulfonamide |
| Standard InChI | InChI=1S/C18H19ClN2O3S/c1-3-21-16-8-7-15(10-13(16)5-9-18(21)22)20-25(23,24)17-11-14(19)6-4-12(17)2/h4,6-8,10-11,20H,3,5,9H2,1-2H3 |
| Standard InChI Key | FJYWULWZAYTAAH-UHFFFAOYSA-N |
| SMILES | CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)C |
Introduction
5-Chloro-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzene-1-sulfonamide is a synthetic organic compound belonging to the sulfonamide class. These compounds are widely studied for their pharmacological and biological properties, particularly in medicinal chemistry. The structure contains a sulfonamide group (-SO₂NH-) attached to a benzene ring, alongside a tetrahydroquinoline moiety.
Key Structural Features:
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Sulfonamide Group: Known for its role in enzymatic inhibition.
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Quinoline Derivative: Tetrahydroquinoline moieties are often bioactive and contribute to diverse pharmacological effects.
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Chlorine Substitution: Enhances lipophilicity and potential binding affinity to biological targets.
Synthesis and Methods of Preparation
The compound can be synthesized using multi-step organic reactions involving:
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Aromatic Substitution: Introduction of a chlorine atom at the benzene ring.
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Amide Coupling Reaction: Formation of the sulfonamide bond.
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Quinoline Derivative Formation: Cyclization reactions to create the tetrahydroquinoline structure.
Analytical Techniques for Confirmation:
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NMR Spectroscopy (¹H and ¹³C): For structural elucidation.
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Mass Spectrometry (MS): To confirm molecular weight.
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Infrared Spectroscopy (IR): To identify functional groups like -SO₂NH and C=O.
Potential Applications:
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Enzyme Inhibition: Sulfonamides are known inhibitors of carbonic anhydrase and other enzymes.
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Antimicrobial Activity: Sulfonamides historically serve as antibiotics by inhibiting folate synthesis in bacteria.
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Anticancer Potential: Quinoline derivatives often exhibit cytotoxic effects against cancer cell lines.
Mechanism of Action:
The sulfonamide group mimics natural substrates in enzymatic pathways, leading to competitive inhibition. The quinoline moiety may enhance cellular uptake and binding affinity to molecular targets.
Biological Evaluation
In Vitro Studies:
Preliminary studies on related sulfonamides suggest:
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Moderate to high binding affinity to enzyme targets.
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Potential anti-inflammatory properties via inhibition of cyclooxygenase (COX) or lipoxygenase (LOX) pathways.
Toxicity Profile:
Toxicity depends on factors such as dose, route of administration, and metabolic stability.
Future Research Directions
To fully realize the potential of this compound:
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Conduct in vivo studies for pharmacokinetics and efficacy.
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Optimize the structure for specific targets using computational docking studies.
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Investigate derivatives with modifications at the chlorine or quinoline positions for enhanced activity.
This compound represents a promising scaffold for drug development in antimicrobial, anticancer, or anti-inflammatory therapies based on its structural features and preliminary data from related analogs.
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